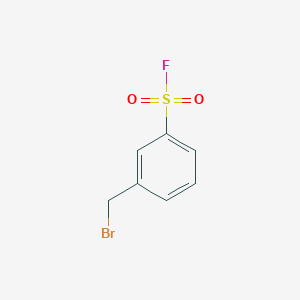![molecular formula C8H8O2S B2887240 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde CAS No. 623564-80-7](/img/structure/B2887240.png)
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxythiophene with an aldehyde derivative in the presence of a catalyst to form the thieno[3,2-c]pyran ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid.
Reduction: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylacetic acid: Contains an acetic acid group at the 4-position.
2-Thioxopyrimidine derivatives: Similar heterocyclic structure with different functional groups.
Uniqueness
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is unique due to its specific combination of a thieno[3,2-c]pyran ring system and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVCZPIYCTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
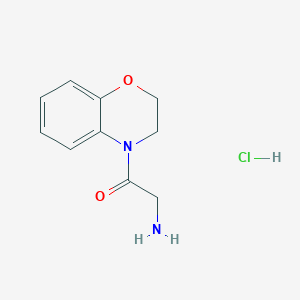

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)
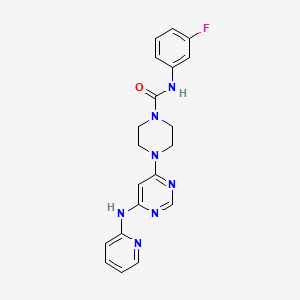
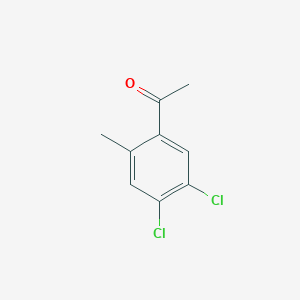
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)
![(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2887170.png)
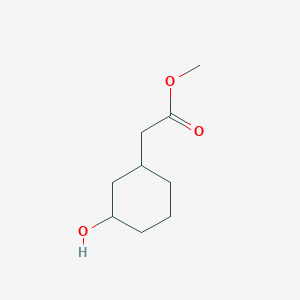
![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)
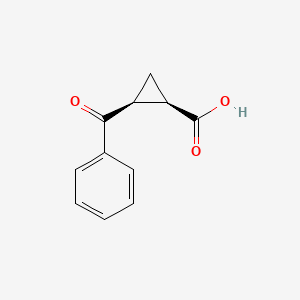
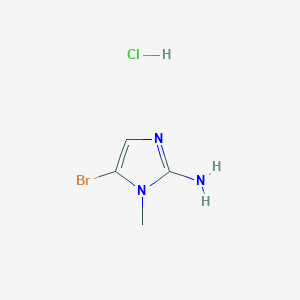
![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)
